molecular formula C9H6BrClF3NO B137290 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone CAS No. 97760-87-7

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

Cat. No. B137290
CAS RN: 97760-87-7
M. Wt: 316.5 g/mol
InChI Key: DELZHBDHJNWKKY-UHFFFAOYSA-N
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Description

“1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone” is a chemical compound with the CAS Number: 97760-76-4 and Linear Formula: C9H7ClF3NO . It is stored in a dark place, under an inert atmosphere, at 2-8°C .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone” are not available in the retrieved data, similar compounds have been used in Suzuki–Miyaura (SM) cross-coupling reactions .

Scientific Research Applications

C9H7ClF3NO C_9H_7ClF_3NO C9​H7​ClF3​NO

and is known for its applications in various scientific research fields due to its unique chemical structure. Below is a comprehensive analysis focusing on six distinct applications:

Pharmaceutical Drug Synthesis

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s often used in the synthesis of FDA-approved drugs due to its ability to improve the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in the synthesis of complex drug molecules, particularly those targeting neurological disorders and cancers.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

While specific future directions for “1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone” are not available in the retrieved data, similar compounds have been used in the development of pharmaceutical and agrochemical compounds .

properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZHBDHJNWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538090
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

CAS RN

97760-87-7
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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